Lincomycin hydrochloride monohydrate

Catalog No.
S533200
CAS No.
7179-49-9
M.F
C18H37ClN2O7S
M. Wt
461.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lincomycin hydrochloride monohydrate

CAS Number

7179-49-9

Product Name

Lincomycin hydrochloride monohydrate

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride

Molecular Formula

C18H37ClN2O7S

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2/t9-,10-,11+,12-,13+,14-,15-,16-,18-;;/m1../s1

InChI Key

LFZGYTBWUHCAKF-DCNJEFSFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Epilincomycin, Hemihydrate Lincomycin Monohydrochloride, Lincocin, Lincolnensin, Lincomycin, Lincomycin A, Lincomycin Hydrochloride, Lincomycin Monohydrochloride, Lincomycin Monohydrochloride, (2S-cis)-Isomer, Lincomycin Monohydrochloride, (L-threo)-Isomer, Lincomycin Monohydrochloride, Hemihydrate, Lincomycin, (2S-cis)-Isomer, Lincomycin, (L-threo)-Isomer

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O.Cl

The exact mass of the compound Lincomycin hydrochloride monohydrate is 460.201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757092. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lincomycin hydrochloride monohydrate is a lincosamide-class antimicrobial agent and industrial chemical precursor characterized by its specific stereochemistry and high aqueous solubility[1]. As the hydrated hydrochloride salt of the naturally occurring fermentation product from Streptomyces lincolnensis, it serves as the standard active pharmaceutical ingredient (API) for targeted Gram-positive and Mycoplasma veterinary formulations . Beyond direct biological application, this specific salt and hydrate form is the primary industrial starting material for the semi-synthetic production of clindamycin, where its controlled moisture content and defined crystalline structure dictate downstream chlorination efficiency .

Substituting lincomycin hydrochloride monohydrate with its free base or anhydrous counterparts introduces critical formulation and manufacturing failures. The free base of lincomycin exhibits poor aqueous solubility and reduced chemical stability, making it incompatible with high-concentration liquid dosing systems. Conversely, while anhydrous lincomycin hydrochloride shares the salt's solubility, it is highly hygroscopic; exposure to ambient humidity triggers uncontrolled moisture uptake and polymorphic shifts [1]. This hygroscopicity compromises precise stoichiometric weighing during bulk API formulation and drastically reduces the yield of moisture-sensitive downstream synthetic reactions. Consequently, the monohydrate form is strictly required to maintain predictable mass balance, solid-state stability, and shelf life during industrial processing[1].

Aqueous Solubility for High-Concentration Formulation

Lincomycin hydrochloride monohydrate achieves stable aqueous solutions at concentrations up to 500 mg/mL at room temperature, whereas the free base exhibits significantly lower solubility that precludes such concentrations [1]. Furthermore, the monohydrate maintains physical stability in aqueous solutions at 345 mg/mL even when temperatures are reduced to 4 °C[1].

Evidence DimensionMaximum stable aqueous concentration
Target Compound DataUp to 500 mg/mL (room temperature) and 345 mg/mL (4 °C)
Comparator Or BaselineLincomycin free base (poorly soluble, incompatible with >300 mg/mL aqueous formulations)
Quantified Difference>10-fold increase in practical formulation capacity
ConditionsAqueous solution, room temperature and 4 °C

Enables the formulation of low-volume, high-concentration injectables and highly soluble drinking water additives for veterinary procurement.

Solid-State Stability and Moisture Control

The monohydrate form of lincomycin hydrochloride maintains a stable, predictable water content (typically 3.7% to 4.5%), ensuring consistent crystalline integrity during storage [1]. In contrast, anhydrous lincomycin hydrochloride is highly hygroscopic, rapidly absorbing atmospheric moisture which leads to variable crystal forms and unpredictable API mass during weighing [1].

Evidence DimensionHygroscopicity and polymorphic stability
Target Compound DataStable crystalline solid with 3.7-4.5% controlled water content
Comparator Or BaselineAnhydrous Lincomycin HCl (highly hygroscopic, variable mass and polymorphic shifts)
Quantified DifferenceTransition from uncontrolled moisture absorption to a stable, fixed hydration state
ConditionsAmbient atmospheric storage and bulk API handling

Predictable moisture content is mandatory for accurate stoichiometric dosing in chemical synthesis and reproducible batch manufacturing of feed premixes.

Precursor Yield in Clindamycin Synthesis

When utilized as a precursor for clindamycin synthesis via the Vilsmeier reaction (using chlorinating agents like SOCl2 or POCl3 in DMF), high-purity lincomycin hydrochloride yields 80% to 89% clindamycin hydrochloride [1]. Attempting this selective 7-position chlorination with crude lincomycin extracts or the unprotected free base results in incompatible side reactions and commercially unviable yields[1].

Evidence DimensionMolar yield of clindamycin hydrochloride
Target Compound Data80–89% molar yield
Comparator Or BaselineCrude lincomycin / free base (commercially unviable yields due to side reactions)
Quantified DifferenceAchievement of >80% industrial yield vs. reaction failure
ConditionsVilsmeier chlorination (SOCl2/POCl3 + DMF), 7-position hydroxyl substitution

Dictates the economic viability of industrial-scale clindamycin API manufacturing.

Aqueous Degradation Kinetics and pH Optimization

Accelerated degradation studies demonstrate that lincomycin hydrochloride follows first-order kinetics, achieving maximum stability near pH 4 with an accelerated shelf life of 4.59 days at 80 °C (translating to >24 months at 25 °C) [1]. In contrast, stability drops precipitously in highly acidic environments, showing a shelf life of only 0.38 days at 80 °C at pH 2 [1].

Evidence DimensionAccelerated degradation shelf life at 80 °C
Target Compound Data4.59 days (at optimal pH 4)
Comparator Or Baseline0.38 days (at pH 2 baseline)
Quantified Difference12-fold increase in accelerated shelf life at optimal pH
ConditionsAqueous solution, 80 °C, buffered at pH 4 vs pH 2

Provides the exact formulation parameters required by procurement teams to guarantee the commercial shelf life of liquid products.

Industrial Synthesis of Clindamycin API

Lincomycin hydrochloride monohydrate is the required starting material for the semi-synthetic production of clindamycin. Its controlled hydration and salt form allow for efficient 7-position chlorination via Vilsmeier reagents (e.g., SOCl2 and DMF), consistently achieving industrial molar yields of 80% to 89%[1].

High-Concentration Veterinary Injectables

Due to its ability to remain physically stable in aqueous solutions at concentrations up to 500 mg/mL at room temperature and 345 mg/mL at 4 °C, this compound is specifically procured for low-volume, high-dose veterinary injectables [2].

Medicated Feed Premixes and Soluble Powders

The predictable solid-state stability and non-hygroscopic nature of the monohydrate form (compared to the anhydrous variant) make it the standard choice for bulk agricultural formulations, ensuring accurate dosing and extended shelf life in livestock drinking water and feed premixes [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

460.2010004 Da

Monoisotopic Mass

460.2010004 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6T05Z2B68

Related CAS

154-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lincomycin Hydrochloride is the hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7179-49-9

Wikipedia

Lincomycin hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Czarniak P, Boddy M, Sunderland B, Hughes JD. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Drug Des Devel Ther. 2016 Mar 7;10:1029-34. doi: 10.2147/DDDT.S94710. eCollection 2016. PubMed PMID: 27022242; PubMed Central PMCID: PMC4789844.
2: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy study comparing multidose of lincomycin hydrochloride capsule 500 mg with multidose cefpodoxime proxetil tablet 200 mg in patients with tonsillitis, sinusitis. J Indian Med Assoc. 2012 Aug;110(8):580-3. PubMed PMID: 23741829.
3: Sun Q, Li Y, Qin L. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. J Sep Sci. 2014 Oct;37(19):2682-7. doi: 10.1002/jssc.201400166. Epub 2014 Aug 20. PubMed PMID: 25044425.
4: Sreeshitha Gouri S, Venkatachalam D, Dumka VK. Pharmacokinetics of lincomycin following single intravenous administration in buffalo calves. Trop Anim Health Prod. 2014 Aug;46(6):1099-102. doi: 10.1007/s11250-014-0595-4. Epub 2014 May 4. PubMed PMID: 24792222.
5: Bokhari TH, Rizvi FA, Roohi S, Hina S, Ahmad M, Khalid M, Iqbal M. Preparation, biodistribution and scintigraphic evaluation of (99m)Tc-lincomycin. Pak J Pharm Sci. 2015 Nov;28(6):1965-70. PubMed PMID: 26639473.
6: Berry SL, Read DH, Walker RL, Famula TR. Clinical, histologic, and bacteriologic findings in dairy cows with digital dermatitis (footwarts) one month after topical treatment with lincomycin hydrochloride or oxytetracycline hydrochloride. J Am Vet Med Assoc. 2010 Sep 1;237(5):555-60. doi: 10.2460/javma.237.5.555. PubMed PMID: 20807134.
7: Hu Y, Li G, Zhang Z. A flow injection chemiluminescence method for the determination of lincomycin in serum using a diperiodato-cuprate (III)-luminol system. Luminescence. 2011 Sep-Oct;26(5):313-8. doi: 10.1002/bio.1230. Epub 2010 Oct 23. PubMed PMID: 22021244.
8: Harvey RG, Noble WC, Ferguson EA. A comparison of lincomycin hydrochloride and clindamycin hydrochloride in the treatment of superficial pyoderma in dogs. Vet Rec. 1993 Apr 3;132(14):351-3. PubMed PMID: 8488640.
9: Fateeva LI, Poliak MS. [Pharmacokinetics of lincomycins in experimental staphylococcal sepsis]. Antibiotiki. 1977 Jul;22(7):624-9. Russian. PubMed PMID: 883807.
10: Albarellos GA, Montoya L, Denamiel GA, Velo MC, Landoni MF. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats. J Vet Pharmacol Ther. 2012 Dec;35(6):534-40. doi: 10.1111/j.1365-2885.2011.01355.x. Epub 2011 Dec 2. PubMed PMID: 22132730.
11: Umemura E, Wakiyama Y, Kumura K, Ueda K, Masaki S, Watanabe T, Yamamoto M, Hirai Y, Fushimi H, Yoshida T, Ajito K. Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. J Antibiot (Tokyo). 2013 Mar;66(3):195-8. doi: 10.1038/ja.2012.107. Epub 2012 Dec 12. PubMed PMID: 23232934.
12: LEWIS C, STERN KF, GRADY JE. COMPARISON IN LABORATORY ANIMALS OF THE ANTIBACTERIAL ACTIVITY AND ABSORPTION OF LINCOMYCIN HEXADECYLSULFAMATE TO LINCOMYCIN HYDROCHLORIDE. Antimicrob Agents Chemother (Bethesda). 1964;10:13-7. PubMed PMID: 14287918.
13: Cao S, Song S, Liu L, Kong N, Kuang H, Xu C. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey. Immunol Invest. 2015;44(5):438-50. doi: 10.3109/08820139.2015.1021354. PubMed PMID: 26107744.
14: He G, Chen X, Yin Y, Cai W, Ke W, Kong Y, Zheng H. Preparation and antibacterial properties of O-carboxymethyl chitosan/lincomycin hydrogels. J Biomater Sci Polym Ed. 2016;27(4):370-84. doi: 10.1080/09205063.2015.1132616. Epub 2016 Jan 17. PubMed PMID: 26675323.
15: Wakiyama Y, Kumura K, Umemura E, Masaki S, Ueda K, Watanabe T, Yamamoto M, Hirai Y, Ajito K. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. J Antibiot (Tokyo). 2016 Jun;69(6):428-39. doi: 10.1038/ja.2015.125. Epub 2015 Dec 16. PubMed PMID: 26669751.
16: [New preparations: lincomycin hydrochloride; chlorophyllypt]. Farmatsiia. 1974 Mar-Apr;23(2):90-4. Russian. PubMed PMID: 4849249.
17: Chaleva E, Dzhurov A. [Toxicological and pharmacokinetic research on lincomycin hydrochloride in broiler chickens and layer hens]. Vet Med Nauki. 1987;24(8):55-63. Bulgarian. PubMed PMID: 3439027.
18: Kleinberg J, Dea FJ, Anderson JA, Leopold IH. Intraocular penetration of topically applied lincomycin hydrochloride in rabbits. Arch Ophthalmol. 1979 May;97(5):933-6. PubMed PMID: 444130.
19: Sun Q, Shi Y, Wang F, Han D, Lei H, Zhao Y, Sun Q. Study on the effects of microencapsulated Lactobacillus delbrueckii on the mouse intestinal flora. J Microencapsul. 2015;32(7):669-76. doi: 10.3109/02652048.2015.1057249. Epub 2015 Sep 7. PubMed PMID: 26471401.
20: Nakagawa K, Watanabe K, Kihara N, Koyama M, Suzuki T, Kato Y, Saito A, Nakayama I, Tomizawa M, Matsui K, Abe M, Fujimori I, Obana M, Okubo H, Okamoto Y, Ueda Y, Maehara K, Soejima R, Sawae Y, Matsumoto K. [Comparative test of the effectiveness of clindamycin phosphate and lincomycin hydrochloride on acute pneumonia (I)]. Kansenshogaku Zasshi. 1982 May;56(5):391-402. Japanese. PubMed PMID: 6811677.

Explore Compound Types